molecular formula C13H10N2O B112091 4-(4-Aminophenoxy)benzonitrile CAS No. 17076-69-6

4-(4-Aminophenoxy)benzonitrile

Cat. No. B112091
CAS RN: 17076-69-6
M. Wt: 210.23 g/mol
InChI Key: YDNICCZCAISDAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminophenoxy)benzonitrile is a chemical compound with the molecular formula C13H10N2O . It has an average mass of 210.231 Da and a monoisotopic mass of 210.079315 Da .


Synthesis Analysis

The synthesis of benzonitriles, including 4-(4-Aminophenoxy)benzonitrile, can be achieved through various methods. One such method involves the reaction of benzoyl chloride with alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C . Another method involves the use of aromatic compounds containing –NH2 as catalysts for phthalonitrile (PN) resin polymerization .


Molecular Structure Analysis

The molecular structure of 4-(4-Aminophenoxy)benzonitrile has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

The polymerization process of 4-(4-Aminophenoxy)benzonitrile was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time . This suggests that the compound undergoes significant chemical reactions during polymerization.

Scientific Research Applications

1. Polymerization Catalyst for Phthalonitrile Resin

  • Summary of Application : 4-(4-Aminophenoxy)benzonitrile (4-APN) is used as an autocatalytic catalyst in the polymerization of phthalonitrile resin . Phthalonitrile resin is a high-performance resin with excellent mechanical properties, heat resistance, moisture resistance, corrosion resistance, and ablation resistance .
  • Methods of Application : The polymerization process of 4-APN was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing .
  • Results or Outcomes : The study found that ammonia gas is generated during the cross-linking process. Based on this mechanism, a new catalyst selection strategy was promoted .

2. Spectroscopic Characterization and Biological Activities

  • Summary of Application : 4-(4-Aminophenoxy)benzonitrile has been studied for its spectroscopic characterization, molecular structure, natural bond orbital (NBO) analysis, dielectric studies, and biological activities .
  • Methods of Application : The molecular structure of 4-(4-Aminophenoxy)benzonitrile was studied with Density Functional Theory .
  • Results or Outcomes : The study provided insights into the charge delocalization within the molecule, the active regions of the charge distribution on the chemical structure, and the interaction between the compound and Influenza endonuclease inhibitor .

3. Synthesis of Triptycene-Based Poly(Amide-Imide)s

  • Summary of Application : 4-(4-Aminophenoxy)benzonitrile is used in the synthesis of triptycene-based poly(amide-imide)s .
  • Methods of Application : The compound is reacted with aromatic diamines or dicarboxylic acids to prepare a series of triptycene-based poly(amide-imide)s .
  • Results or Outcomes : The study found that structurally similar poly(amide-imide)s without triptycene motifs showed enhanced properties .

Future Directions

The future directions of 4-(4-Aminophenoxy)benzonitrile research could involve further exploration of its polymerization mechanisms and potential applications. For instance, the compound has been used in the synthesis of cyano-containing polyimides, which have excellent energy-damping characteristics and solubility in various solvents .

properties

IUPAC Name

4-(4-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNICCZCAISDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168939
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Aminophenoxy)benzonitrile

CAS RN

17076-69-6
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017076696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-(4-aminophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-aminophenoxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Aminophenoxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(4-Aminophenoxy)benzonitrile
Reactant of Route 3
Reactant of Route 3
4-(4-Aminophenoxy)benzonitrile
Reactant of Route 4
Reactant of Route 4
4-(4-Aminophenoxy)benzonitrile
Reactant of Route 5
Reactant of Route 5
4-(4-Aminophenoxy)benzonitrile
Reactant of Route 6
Reactant of Route 6
4-(4-Aminophenoxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.